molecular formula C21H25N3OS B5080952 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea

1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea

Cat. No.: B5080952
M. Wt: 367.5 g/mol
InChI Key: KRTGTHXJEXMIIB-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of adamantyl, methylphenyl, and thiazolyl groups

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the adamantyl and thiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and isocyanates. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The adamantyl group may contribute to the compound’s stability and ability to penetrate biological membranes. Overall, the compound’s effects are mediated through its unique structural features and their interactions with biological molecules.

Comparison with Similar Compounds

1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one: This compound features a pyrazole ring instead of a thiazole ring, leading to different chemical and biological properties.

    N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]propanamide: This compound has a similar thiazole ring but differs in the substituents attached to the ring, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-14-2-4-17(5-3-14)20-9-15-8-16(10-20)12-21(11-15,13-20)24-18(25)23-19-22-6-7-26-19/h2-7,15-16H,8-13H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTGTHXJEXMIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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